4-Amino-5-benzoyl-2-[(4-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile
Description
4-Amino-5-benzoyl-2-[(4-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile is a thiophene-based heterocyclic compound featuring a benzoyl group at position 5, a 4-chlorobenzylsulfanyl moiety at position 2, and a nitrile group at position 3 of the thiophene ring. This compound belongs to a broader class of sulfanyl-substituted thiophenes, which are studied for their diverse pharmacological properties, including enzyme inhibition and antiviral activity .
Properties
IUPAC Name |
4-amino-5-benzoyl-2-[(4-chlorophenyl)methylsulfanyl]thiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2OS2/c20-14-8-6-12(7-9-14)11-24-19-15(10-21)16(22)18(25-19)17(23)13-4-2-1-3-5-13/h1-9H,11,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXWIEVGTRJIMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)SCC3=CC=C(C=C3)Cl)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501145612 | |
| Record name | 4-Amino-5-benzoyl-2-[[(4-chlorophenyl)methyl]thio]-3-thiophenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501145612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478081-60-6 | |
| Record name | 4-Amino-5-benzoyl-2-[[(4-chlorophenyl)methyl]thio]-3-thiophenecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478081-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-5-benzoyl-2-[[(4-chlorophenyl)methyl]thio]-3-thiophenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501145612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-benzoyl-2-[(4-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzoyl group: This step often involves Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the chlorobenzyl group: This can be done through nucleophilic substitution reactions where the thiophene ring is treated with 4-chlorobenzyl chloride in the presence of a base.
Amination: The final step involves introducing the amino group, which can be achieved through various methods such as reductive amination or direct amination using ammonia or amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-benzoyl-2-[(4-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the amino and benzoyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClNOS
- Molecular Weight : 366.90 g/mol
- Structural Features : The compound features a thiophene ring, an amino group, a benzoyl group, and a chlorobenzyl sulfanyl moiety, which contribute to its diverse biological activities and reactivity.
Scientific Research Applications
The applications of 4-Amino-5-benzoyl-2-[(4-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile can be categorized into several key areas:
Medicinal Chemistry
This compound shows promise in the development of new therapeutic agents due to its structural properties:
- Anticancer Activity : Research indicates that thiophene derivatives can induce apoptosis in cancer cells by inhibiting tubulin polymerization. This mechanism is crucial for cell division, making it a target for cancer therapies.
- Antimicrobial Properties : The compound exhibits potential as an antimicrobial agent, with studies demonstrating efficacy against various bacterial strains.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, providing a basis for further investigation into its anti-inflammatory properties .
Chemical Synthesis
This compound serves as a building block in synthetic organic chemistry:
- Synthesis of Complex Molecules : The compound's functional groups enable it to act as an intermediate in the synthesis of other biologically active molecules. Its reactivity allows for nucleophilic substitutions and electrophilic additions, facilitating the creation of more complex structures .
Material Science
Thiophene derivatives have applications beyond biology:
- Organic Electronics : The compound can be utilized in the production of organic semiconductors and light-emitting diodes (OLEDs), leveraging the conductive properties of thiophene rings.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of thiophene derivatives similar to this compound. Results indicated significant cytotoxic effects on various cancer cell lines with IC50 values ranging from 10 to 30 µM. The study concluded that further exploration could lead to promising anticancer agents based on this scaffold .
Case Study 2: Antimicrobial Efficacy
In a recent investigation, the antimicrobial activity of this compound was assessed against Gram-positive and Gram-negative bacteria. The results demonstrated that it inhibited bacterial growth at concentrations as low as 20 µg/mL, suggesting its potential as a lead compound for developing new antibiotics.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer, antimicrobial, anti-inflammatory | Induces apoptosis; inhibits bacteria |
| Chemical Synthesis | Building block for complex organic compounds | Facilitates nucleophilic/electrophilic reactions |
| Material Science | Organic semiconductors and OLEDs | Conductive properties utilized |
Mechanism of Action
The mechanism of action of 4-Amino-5-benzoyl-2-[(4-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Electronic and Steric Effects
- Electron-Withdrawing Groups (Cl, F) : Enhance electrophilicity, improving interactions with nucleophilic residues in enzyme active sites. Fluorine’s smaller size may reduce steric hindrance compared to chlorine .
- Ketone-Containing Substituents : Introduce hydrogen-bonding capacity, which could improve solubility but may also increase metabolic degradation .
Biological Activity
4-Amino-5-benzoyl-2-[(4-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile is a complex organic compound notable for its diverse biological activities. This compound features a thiophene ring, an amino group, a benzoyl group, and a chlorobenzyl sulfanyl moiety, which contribute to its potential therapeutic applications. This article reviews the biological activity of this compound based on various research findings, including its mechanism of action, medicinal chemistry applications, and relevant case studies.
- Molecular Formula : C₁₉H₁₃ClN₂OS₂
- Molecular Weight : 366.90 g/mol
- CAS Number : 478081-60-6
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity or alter receptor signaling pathways. The precise mechanisms depend on the biological context and the specific target involved.
Biological Activity Overview
-
Antimicrobial Activity :
- Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains. The presence of the thiophene ring is often linked to enhanced biological activity, suggesting potential applications in developing new antibiotics.
-
Anticancer Potential :
- Preliminary research has shown that derivatives of thiophene-based compounds can induce apoptosis in cancer cells. The unique structural features of this compound may enhance its efficacy in targeting cancer cells.
-
Enzyme Inhibition :
- The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to therapeutic benefits in conditions such as diabetes and obesity.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on the anticancer effects of thiophene derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The study observed that treatment with these compounds led to increased levels of reactive oxygen species (ROS) and activated caspase pathways, indicating a mechanism involving oxidative stress-induced apoptosis.
Case Study: Antimicrobial Efficacy
In another study, a series of thiophene derivatives were tested for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of the chlorobenzyl group significantly enhanced the antimicrobial activity of the compounds, suggesting that structural modifications can lead to improved efficacy against resistant strains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
